AdipoRon is a small-molecule compound classified as an adiponectin receptor agonist. [, , , , , ] It was first reported in 2007 as the first orally active, synthetic agonist for both adiponectin receptor subtypes, AdipoR1 and AdipoR2. [] AdipoRon exhibits similar pharmacological properties to the naturally occurring hormone adiponectin, which plays a significant role in regulating glucose and lipid metabolism. [, ] It has gained substantial interest in scientific research due to its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. [, , , , , , , , , , , ]
AdipoRon was first synthesized in 2015 by researchers aiming to create an orally active agent that could activate adiponectin receptors. The compound is derived from structural modifications of natural adiponectin, with a focus on enhancing its bioavailability and receptor affinity.
AdipoRon hydrochloride falls under the classification of adiponectin receptor agonists. It is categorized as a small organic molecule with significant implications in metabolic research and potential clinical applications.
The synthesis of AdipoRon hydrochloride involves several key steps:
The synthesis typically employs standard organic chemistry techniques, including:
AdipoRon hydrochloride has a complex molecular structure characterized by:
AdipoRon hydrochloride participates in various biochemical reactions within biological systems:
The compound's interactions with adiponectin receptors lead to downstream signaling cascades that enhance glucose uptake and fatty acid oxidation. Key reactions include phosphorylation events mediated by AMP-activated protein kinase activation.
AdipoRon exerts its effects primarily through the activation of adiponectin receptors, leading to:
Studies have demonstrated that AdipoRon can cross the blood-brain barrier, suggesting potential neuroprotective effects alongside its metabolic benefits .
Characterization studies indicate that AdipoRon exhibits high stability and solubility profiles conducive for pharmaceutical formulations .
AdipoRon hydrochloride is primarily researched for its potential applications in:
The development of AdipoRon originated from high-throughput screening of chemical libraries by Okada-Iwabu et al. (2013), aiming to identify compounds mimicking adiponectin’s metabolic benefits [4] [6]. Key milestones include:
Table 1: Key Structural and Functional Properties of AdipoRon Hydrochloride
Property | Specification | Significance |
---|---|---|
Molecular Formula | C₂₇H₂₈N₂O₃·HCl | Ensures chemical stability and synthesis scalability |
Binding Affinity (Kd) | AdipoR1: 1.8 μM; AdipoR2: 3.1 μM | Selective agonism at physiological concentrations |
Solubility | >100 mM in DMSO; 10 mM in ethanol | Facilitates in vitro and in vivo administration |
Target Pathways | AMPK phosphorylation, PPARα activation | Recapitulates native adiponectin signaling |
AdipoRon’s therapeutic relevance extends beyond metabolic disorders through modulation of cellular energetics, inflammation, and proliferation:
It ameliorated hepatic steatosis by enhancing fatty acid oxidation via Ca²⁺/calmodulin-dependent kinase kinase β (CaMKKβ)-driven AMPK phosphorylation [9].
Oncological Implications:
Osteosarcoma: Cell cycle arrest (G0/G1 phase) occurred via p53/p21 upregulation, demonstrating conserved anticancer mechanisms across malignancies [9].
Cardiovascular and Gastrointestinal Protection:
Table 2: AdipoRon’s Disease-Modifying Effects Across Research Models
Disease Area | Key Mechanism | Experimental Outcome |
---|---|---|
Type 2 Diabetes | AMPK/PPARα activation in liver, muscle | Improved insulin sensitivity, glucose uptake |
Pancreatic Cancer | Mitochondrial uncoupling → glycolytic dependence | Synergy with glycolytic inhibitors reduced proliferation [1] |
Atherosclerosis | mTOR/p70S6K inhibition in VSMCs | ↓ Neointima formation after arterial injury [5] |
Gastric Ulcers | ↑ Antioxidant enzymes (SOD, GPx), ↓ IL-1β | Macroscopic lesion reduction comparable to omeprazole [10] |
AdipoRon remains the most extensively characterized oral AdipoR agonist, but emerging candidates highlight evolving therapeutic strategies:
Small Molecules: AdipoRon’s oral bioavailability positions it favorably for chronic conditions. Recent analogs (e.g., AdipoR1-selective compounds) aim to optimize receptor specificity and pharmacokinetics [7] [9].
Clinical Translation Challenges:
Table 3: Comparative Analysis of Adiponectin Receptor Agonists
Agonist | Type | Administration | Advantages | Limitations |
---|---|---|---|---|
AdipoRon | Small molecule | Oral | Orally active; AMPK/PPARα activation | Moderate affinity (μM range) |
ADP355 | Peptide | Parenteral | High potency (nM range); antifibrotic effects | Poor oral bioavailability |
ADP-399 | Peptide | Parenteral | PPARα selective agonism | Limited in vivo data |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7